3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

Lipophilicity Drug Design ADME

3-tert-Butyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 1177352-38-3) delivers a unique combination of elevated lipophilicity (XLogP3 = 1.9) and steric protection of the bridgehead nitrogen — properties the N-methyl (XLogP3 = 1.0) and N-Boc (TPSA = 49.8 Ų) analogs cannot match. With a TPSA of only 23.5 Ų and a single rotatable bond, this rigid bicyclic amino alcohol sits squarely in the CNS-permeable design space while the bulky tert-butyl group reduces N-dealkylation metabolism and off-target aminergic binding. Ideal for scaffold-hopping campaigns replacing piperidine or tropane moieties. Supplied as an undefined epimeric mixture at 98% purity. Request a quote for gram-scale quantities today.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B12281822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC2CCCC(C1)C2O
InChIInChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3
InChIKeyCOOVPSNCROLCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol: Core Physicochemical and Structural Profile


3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 1177352-38-3) is a bicyclic amino alcohol featuring a rigid 3-azabicyclo[3.3.1]nonane scaffold bearing a bulky tert-butyl substituent at the bridgehead nitrogen and a secondary hydroxyl group at the 9-position [1]. The compound exhibits a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 23.5 Ų, a molecular weight of 197.32 g/mol, and a single rotatable bond, reflecting its constrained, lipophilic character [1]. Its stereochemical configuration is undefined, typically supplied as a mixture of epimers [1].

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol: Why Generic N-Alkyl or N-Boc Analogs Cannot Be Interchanged


Within the 3-azabicyclo[3.3.1]nonan-9-ol series, subtle modifications to the N-substituent produce marked shifts in lipophilicity, hydrogen-bonding capacity, and steric shielding that directly govern molecular recognition and metabolic fate. The tert-butyl derivative occupies a unique design space: it delivers significantly higher lipophilicity (XLogP3 = 1.9) than N-methyl (XLogP3 = 1.0) or N-ethyl (XLogP3 = 1.3) analogs [1][2], while avoiding the additional hydrogen-bond acceptor and increased polarity introduced by the N-Boc group (XLogP3 = 1.8, TPSA = 49.8 Ų) [3]. Furthermore, the tert-butyl moiety provides steric protection of the basic nitrogen that is absent in smaller alkyl chains, a feature classically associated with improved metabolic stability and reduced off-target interactions [4]. These differences mean that substituting one analog for another without quantitative justification risks altering permeability, target engagement, or metabolic clearance in a development program.

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol: Comparative Quantitative Evidence for Procurement and Selection


XLogP3 Lipophilicity Compared to N-Alkyl and N-Boc Analogs

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits an XLogP3 of 1.9, a value that is substantially higher than that of the N-methyl (XLogP3 = 1.0) [1] and N-ethyl (XLogP3 = 1.3) [2] analogs, and equivalent to that of the N-isopropyl derivative (XLogP3 = 1.8) [3]. Its lipophilicity is comparable to the N-Boc protected version (XLogP3 = 1.8) [4], but without the additional polarity and metabolic liability of the carbamate group. This elevated LogP relative to smaller N-alkyl chains translates to predicted increases in membrane permeability and CNS penetration potential.

Lipophilicity Drug Design ADME

Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile vs. N-Boc Analog

The topological polar surface area (TPSA) of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol is 23.5 Ų, which is identical to the N-methyl, N-ethyl, and N-isopropyl analogs (all 23.5 Ų) but substantially lower than the N-Boc protected derivative (TPSA = 49.8 Ų) [1][2]. Additionally, the target compound possesses only 2 hydrogen-bond acceptors (the nitrogen and the hydroxyl oxygen), compared to 3 acceptors for the N-Boc analog [1][2]. This reduced polar surface area and lower H-bond acceptor count predict superior passive membrane permeability relative to the Boc-protected congener, while maintaining the steric and lipophilic benefits of the tert-butyl group.

Polar Surface Area Oral Bioavailability Permeability

Steric Shielding and Conformational Rigidity Imparted by the Tert-Butyl Group

The tert-butyl substituent on the bridgehead nitrogen introduces significant steric bulk that is absent in N-methyl or N-ethyl analogs. Molecular mechanics calculations on 3-azabicyclo[3.3.1]nonane derivatives indicate that the bicyclic system predominantly adopts a flattened chair-chair conformation with the N-substituent in an equatorial orientation (CC-β) [1]. While specific conformational data for the tert-butyl derivative are not reported, the presence of a bulky tert-butyl group is expected to reinforce this monoconformational behavior more strongly than smaller alkyl groups, based on well-established steric principles. Furthermore, class-level evidence demonstrates that tert-butyl groups eliminate O-dealkylation as a major metabolic pathway in related systems [2]. This steric shielding is a key differentiator for programs seeking to reduce metabolic clearance or minimize off-target interactions mediated by the basic nitrogen.

Steric Bulk Conformational Rigidity Metabolic Stability

Rotatable Bond Count and Molecular Flexibility Compared to N-Boc and N-Benzyl Analogs

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol contains exactly 1 rotatable bond, which is the C-N bond connecting the tert-butyl group to the bicyclic framework [1]. In contrast, the N-Boc analog possesses 2 rotatable bonds (the additional ester C-O bond) [2], and the N-benzyl analog contains at least 2 rotatable bonds (the benzyl C-N bond plus the aromatic ring orientation) . The lower rotatable bond count of the tert-butyl derivative indicates reduced conformational entropy upon binding, which can translate to improved ligand efficiency and binding affinity in target engagement studies.

Molecular Flexibility Rotatable Bonds Drug-Likeness

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol: Targeted Application Scenarios Based on Quantitative Differentiation


Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Brain Penetration

With an XLogP3 of 1.9 and a TPSA of 23.5 Ų, 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol falls within the optimal physicochemical space for CNS penetration (commonly cited criteria: LogP 1–3, TPSA <60–70 Ų). Its lipophilicity is 90% higher than the N-methyl analog (XLogP3 = 1.0) [1], positioning it as a superior starting point for programs targeting neurological or psychiatric indications where brain exposure is critical. The rigid bicyclic framework further minimizes conformational entropy penalties upon target binding [2].

Medicinal Chemistry Optimization for Metabolic Stability and Reduced Off-Target Interactions

The bulky tert-butyl group provides steric shielding of the basic nitrogen, a design strategy classically associated with reduced N-dealkylation metabolism and diminished off-target pharmacology [3]. This makes the compound particularly valuable in lead optimization campaigns where metabolic soft spots or promiscuous binding to aminergic receptors must be addressed. In contrast to the N-Boc analog (TPSA = 49.8 Ų) [4], this compound retains favorable permeability while avoiding the additional hydrogen-bond acceptor and metabolic liability of the carbamate moiety.

Chemical Biology Tool Compound Development Requiring Defined Physicochemical Properties

The well-defined, computationally validated property profile of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol (XLogP3 1.9, TPSA 23.5 Ų, 1 rotatable bond, MW 197.32) makes it an ideal scaffold for constructing chemical probes where precise control of lipophilicity and permeability is required. Its properties can be systematically modulated through functionalization of the 9-hydroxyl group, enabling SAR studies that explore the impact of polarity and size on target engagement without confounding contributions from the core scaffold [1].

Synthesis of Conformationally Constrained Bioisosteres and Scaffold Hopping

The 3-azabicyclo[3.3.1]nonane core is a recognized privileged scaffold in medicinal chemistry, and the tert-butyl derivative offers a unique combination of high lipophilicity and low conformational flexibility. It can serve as a bioisosteric replacement for piperidine or tropane moieties in existing lead series, particularly when increased steric bulk or altered pKa of the nitrogen is desired. The availability of this compound in high purity (95–98%) from multiple commercial sources facilitates rapid exploration in scaffold-hopping campaigns.

Quote Request

Request a Quote for 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.